1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic framework with significant pharmaceutical relevance. Pyrido[2,3-d]pyrimidines are known for their roles as enzyme inhibitors (e.g., adenosine kinase, dihydrofolate reductase) and antimicrobial agents . The structural uniqueness of this compound arises from its substituents:
- 5-((2-(pyrrolidin-1-yl)ethyl)thio) moiety: Introduces a sulfur-containing side chain with a pyrrolidine ring, which may influence binding affinity and solubility.
Properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-7-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)25-11-10-22-8-5-6-9-22/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNDWWGBAVKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCN3CCCC3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido-pyrimidine core with modifications that enhance its biological activity. The presence of the pyrrolidine moiety and thioether linkage suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes critical in cancer progression.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant properties, which can protect cells from oxidative stress and inflammation.
Biological Activity Data
Case Studies
- Cytotoxic Effects in Cancer Cells : A study evaluated the cytotoxic effects of similar pyrido-pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, showcasing their potential as anticancer agents.
- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.
Research Findings
Recent research has focused on synthesizing derivatives of the parent compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities, revealing enhanced inhibitory effects on target enzymes compared to the parent compound.
- Molecular Dynamics Simulations : Computational studies have provided insights into the binding affinities of these compounds to their targets, supporting experimental findings regarding their efficacy.
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
Another area of application is in antimicrobial research. The thioether moiety in the structure enhances the compound's ability to interact with microbial membranes, leading to increased antibacterial activity against a range of pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in 2023 demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and confirmed the compound's potential as an anticancer agent .
- Antimicrobial Testing : In another research effort, a series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thioether group enhanced antibacterial potency significantly compared to the parent compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized below:
Key Observations:
Core Structure Impact: Pyrido[2,3-d]pyrimidines (e.g., target compound, 6a) are associated with enzyme inhibition due to their structural mimicry of nucleic acid components . Thieno[2,3-d]pyrimidines (e.g., ) exhibit stronger antimicrobial activity, attributed to sulfur incorporation enhancing interactions with bacterial targets .
Thioether vs. Hydroxybenzoyl: The 5-((2-(pyrrolidin-1-yl)ethyl)thio) group in the target compound could improve solubility over hydroxybenzoyl derivatives (6a) due to the pyrrolidine’s basicity . Heterocyclic Additions (Thiazole, Imidazo): Thiazole and imidazo modifications () enhance antimicrobial potency by introducing electronegative centers for hydrogen bonding .
Electronic Properties :
- Derivatives like 6a–d () exhibit HOMO-LUMO gaps of 3.91–4.10 eV, suggesting moderate reactivity. The target compound’s electronic profile remains unstudied but may differ due to its thioether-pyrrolidine side chain .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step strategies, including:
- Alkylation : Reacting intermediates like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base .
- Cyclocondensation : Boiling intermediates (e.g., N’-benzoyl-carbohydrazide derivatives) in phosphorous oxychloride (POCl₃), followed by hydrolysis and alkylation .
- One-pot synthesis : Utilizing primary amines and formalin in methanol under reflux for Mannich-type reactions to form pyrimidine cores .
Q. How should researchers characterize the compound’s purity and structure?
Key methods include:
- NMR spectroscopy : ¹H NMR (300–400 MHz) to confirm substituent positions and alkylation success, as demonstrated for similar thieno-pyrimidine derivatives .
- Chromatography : Reverse-phase HPLC (C18 column, 25-min cycle) for purity assessment .
- Mass spectrometry : Coupled with chromatographic systems (e.g., 150EX) for molecular weight verification .
Q. What preliminary biological activities have been reported?
While direct data on the target compound is limited, structurally related pyrido[2,3-d]pyrimidine derivatives show:
- Antimicrobial activity : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited higher activity against Staphylococcus aureus than metronidazole and streptomycin .
- Anticancer potential : Pyrrolidin-1-ylmethyl-substituted pyrimidines are explored for targeting central nervous system disorders and cancer .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation yields?
- Solvent selection : DMF is preferred for alkylation due to its polar aprotic nature, enhancing nucleophilic substitution rates .
- Base choice : Potassium carbonate in DMF promotes efficient deprotonation without side reactions .
- Temperature control : Reflux conditions (e.g., 60–70°C in THF with p-toluenesulfonic acid) improve cyclocondensation efficiency .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the pyrrolidin-1-ylmethyl group or propyl chain to assess impacts on solubility and target binding. For example, replacing pyrrolidine with piperidine alters steric and electronic profiles .
- Bioisosteric replacement : Exchange the thioether group (-S-) with sulfoxide or sulfone to evaluate metabolic stability .
- Biological assays : Screen derivatives against Gram-positive/-negative bacteria and cancer cell lines to correlate substituents with activity .
Q. How can contradictions in biological activity data be resolved?
- Assay standardization : Discrepancies may arise from variations in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates) or cell culture conditions. Use CLSI guidelines for antimicrobial testing .
- Solubility adjustments : Poor solubility in aqueous media can lead to false negatives. Use DMSO/water mixtures (≤1% DMSO) to enhance bioavailability during screening .
Q. What in silico methods predict pharmacokinetic properties?
- Molecular docking : Simulate interactions with targets like bacterial topoisomerase II or eukaryotic elongation factor-2 kinase (eEF-2K) to prioritize derivatives .
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
